molecular formula C10H6ClF2NO B11817031 3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

Cat. No.: B11817031
M. Wt: 229.61 g/mol
InChI Key: IRDROZQKDACOBB-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Scientific Research Applications

This compound is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar compounds to 3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile include other substituted phenylpropenenitriles. These compounds may share similar chemical properties and reactivity but can differ in their specific applications and effects .

Properties

IUPAC Name

3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-9(4-5-14)7-2-1-3-8(6-7)15-10(12)13/h1-4,6,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDROZQKDACOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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